4-Phenyl-3-buten-2-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Organic Synthesis

Due to its functional groups (a phenyl ring, a conjugated enone system), 4-Phenyl-3-buten-2-one might serve as a starting material for further organic synthesis. Its reactivity could be valuable in the construction of more complex molecules ().

Bioorganic Chemistry

The presence of a ketone and a conjugated double bond system makes 4-Phenyl-3-buten-2-one a potential candidate for studies in bioorganic chemistry. These functionalities can participate in various biological processes, and researchers might investigate its interactions with enzymes or other biomolecules. However, more research is needed to confirm this.

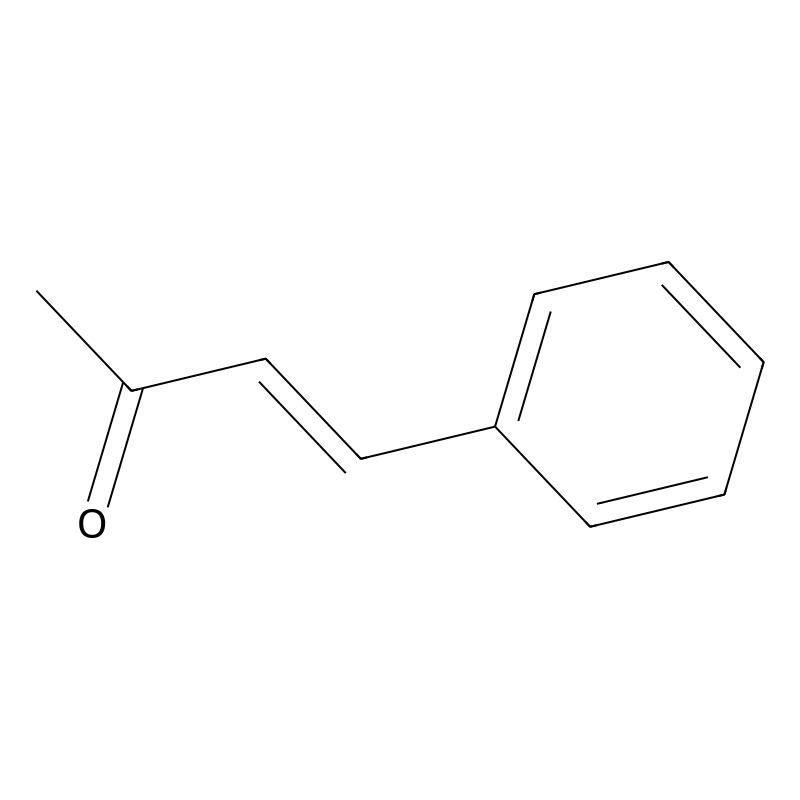

4-Phenyl-3-buten-2-one is an organic compound with the molecular formula and a molecular weight of approximately 146.19 g/mol. It is characterized by its structure, which features a phenyl group attached to a butenone moiety, making it a member of the α,β-unsaturated ketones family. The compound is also known by several other names, including trans-benzalacetone and trans-benzylideneacetone. Its chemical structure can be represented as follows:

- IUPAC Name: (E)-4-phenylbut-3-en-2-one

- CAS Registry Number: 122-57-6

This compound is notable for its applications in organic synthesis and its biological activity, particularly in medicinal chemistry.

- Condensation Reactions: It can undergo condensation with amines to form Mannich bases, which are useful intermediates in organic synthesis .

- Hydrogenation: The compound can be hydrogenated to yield saturated ketones, altering its reactivity and properties .

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, allowing for the formation of various derivatives through reactions with nucleophiles such as alcohols and thiols .

4-Phenyl-3-buten-2-one exhibits notable biological activities, which have garnered interest in medicinal chemistry:

- Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various bacterial strains .

- Antioxidant Activity: It has been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects .

- Cytotoxicity: Research suggests that 4-phenyl-3-buten-2-one may induce cytotoxic effects in certain cancer cell lines, indicating potential applications in cancer therapy .

The synthesis of 4-phenyl-3-buten-2-one can be achieved through several methods:

- Reaction of Styrene with Acetic Anhydride:

- Enzymatic Reduction:

- Other Synthetic Routes:

4-Phenyl-3-buten-2-one finds utility in various fields:

- Organic Synthesis:

- It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring and Fragrance:

- The compound is used in the production of flavoring agents and fragrances due to its pleasant aromatic properties.

- Research:

- It is used in studies exploring its biological activities and potential therapeutic applications.

Interaction studies involving 4-phenyl-3-buten-2-one reveal its potential as a lead compound for further development:

- Reactivity with Amines:

- Biological Interactions:

Several compounds share structural similarities with 4-phenyl-3-buten-2-one, each exhibiting unique properties:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzalacetone | α,β-unsaturated ketone | Similar reactivity; used as a flavoring agent |

| 4-Hydroxyphenylbutenone | Hydroxy-substituted ketone | Exhibits enhanced biological activity |

| 1,3-Diphenylpropenone | Diaryl-substituted ketone | Unique reactivity patterns; used in organic synthesis |

| Styrylketone | Unsaturated ketone | Used in polymer chemistry |

These compounds are similar due to their structural frameworks but differ significantly in their reactivity, biological activities, and applications.